molecular formula C8H15NO2 B2815928 methyl (1S,3S)-3-aminocyclohexane-1-carboxylate CAS No. 1461869-65-7

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Cat. No.: B2815928
CAS No.: 1461869-65-7
M. Wt: 157.213
InChI Key: ZMMITUCIAZVHCG-BQBZGAKWSA-N
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Description

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features an amino group and a carboxylate ester group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes functionalization to introduce the amino and carboxylate groups.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino or carboxylate groups with other substituents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (1S,3S)-3-aminocyclohexane-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Cyclohexane-1,3-dicarboxylate: A compound with similar functional groups but different ring structure.

    Aminocyclohexane derivatives: Compounds with variations in the position and type of functional groups attached to the cyclohexane ring.

Uniqueness

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in distinct biological and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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